2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone
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Overview
Description
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group attached to a pyrrolidine ring, which is further connected to a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone typically involves the reaction of 2-phenylethanone with 5,5-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxy group on the pyrrolidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone can be compared with other similar compounds, such as:
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one: This compound has a similar structure but differs in the position of the hydroxy group.
1-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one: This compound has a different alkyl chain attached to the pyrrolidine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61856-54-0 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C14H19NO2/c1-14(2)9-8-12(15(14)17)10-13(16)11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3 |
InChI Key |
RSVRHTHHVAIPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1O)CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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